2,3,6-Tribromo-4-methylphenol

Catalog No.
S786333
CAS No.
36776-51-9
M.F
C7H5Br3O
M. Wt
344.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6-Tribromo-4-methylphenol

CAS Number

36776-51-9

Product Name

2,3,6-Tribromo-4-methylphenol

IUPAC Name

2,3,6-tribromo-4-methylphenol

Molecular Formula

C7H5Br3O

Molecular Weight

344.83 g/mol

InChI

InChI=1S/C7H5Br3O/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,1H3

InChI Key

FTGDPJRWRYCBFF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1Br)Br)O)Br

Canonical SMILES

CC1=CC(=C(C(=C1Br)Br)O)Br

Organic Synthesis:

  • Precursor for Hydroxy Benzaldehydes

    2,3,6-Tribromo-4-methylphenol can serve as a starting material for the synthesis of specific hydroxy benzaldehydes, which are aromatic aldehydes containing a hydroxyl group. This application is described in a scientific publication, but the specific details of the reaction are not publicly available. Source: ChemicalBook:

  • Intermediate in the preparation of 2,3,4,5-tetramethoxytoluene

    This compound finds use in organic synthesis, and 2,3,6-Tribromo-4-methylphenol can be used as an intermediate in its preparation. However, detailed information regarding this application is limited. Source: ChemicalBook:

Potential Application in Biosensing:

  • Development of an optical probe for coenzyme Q: A study suggests that 2,3,6-Tribromo-4-methylphenol might be useful in developing an optical probe for coenzyme Q. This probe could potentially be used to measure the levels of coenzyme Q in biological samples. The study explores the feasibility of using the compound based on its chemical properties, but further research is needed to validate its practical application in biosensing. Source: Scientific Reports (2017) 7: 17728: )

2,3,6-Tribromo-4-methylphenol is an organic compound with the molecular formula C₇H₅Br₃O. It features three bromine atoms attached to the phenolic ring at the 2, 3, and 6 positions and a methyl group at the 4 position. This unique arrangement contributes to its chemical reactivity and potential applications in various chemical processes .

Involving 2,3,6-Tribromo-4-methylphenol include:

  • Bromination: The compound can undergo further bromination reactions under specific conditions to yield more complex brominated derivatives.
  • Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
  • Reduction Reactions: It can be reduced to yield less brominated or de-brominated products depending on the reducing agents used .

2,3,6-Tribromo-4-methylphenol exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacteria and fungi. Its effectiveness makes it a candidate for use in pharmaceuticals and biocides .
  • Potential Antioxidant Activity: Some research indicates that it may have antioxidant properties, which could be beneficial in preventing oxidative stress in biological systems .

Several methods exist for synthesizing 2,3,6-Tribromo-4-methylphenol:

  • Bromination of p-Methylphenol: This method involves the bromination of p-methylphenol to form 2,4-dibromo-6-methylphenol, which is then further reacted to yield 2,3,6-Tribromo-4-methylphenol .

    Example reaction:
    text
    p-Methylphenol + Bromine → 2,4-Dibromo-6-methylphenol2,4-Dibromo-6-methylphenol + Bromine → 2,3,6-Tribromo-4-methylphenol
  • Bromination in Solvent Systems: Utilizing solvents like dichloromethane or acetic acid allows for controlled bromination conditions that enhance yield and selectivity .

The applications of 2,3,6-Tribromo-4-methylphenol are diverse:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of hydroxybenzaldehydes and other complex organic molecules.
  • Biocides and Preservatives: Due to its antimicrobial properties, it is utilized in formulations for biocides and preservatives in various industries .
  • Research

Research into the interactions of 2,3,6-Tribromo-4-methylphenol with other compounds has revealed:

  • Synergistic Effects: When combined with other antimicrobial agents, it may enhance their efficacy against resistant strains of bacteria.
  • Chemical Stability: Studies suggest that the presence of multiple bromine atoms contributes to the compound's stability under various conditions but may also affect its reactivity with nucleophiles .

Several compounds share structural similarities with 2,3,6-Tribromo-4-methylphenol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
2-Bromo-4-methylphenolC₇H₇BrOLess brominated; used as an intermediate in synthesis.
2,4-Dibromo-6-methylphenolC₇H₆Br₂OContains two bromine atoms; exhibits similar reactivity.
3-Bromo-4-hydroxybenzoic acidC₇H₅BrO₃Hydroxy derivative; used in pharmaceuticals.

Uniqueness of 2,3,6-Tribromo-4-methylphenol

The unique feature of 2,3,6-Tribromo-4-methylphenol lies in its tri-brominated structure which enhances its reactivity compared to mono or di-brominated phenols. This allows it to participate in more complex chemical transformations while exhibiting significant biological activities that are not necessarily present in its less-brominated counterparts.

XLogP3

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Wikipedia

2,3,6-Tribromo-4-methylphenol

Dates

Last modified: 08-15-2023

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